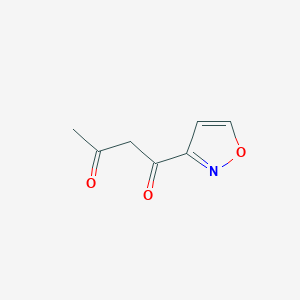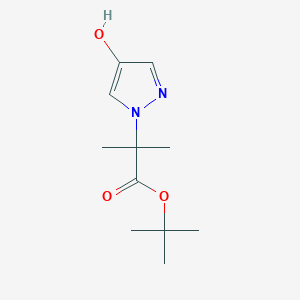
3'-Chloro-3-methylbiphenyl-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3'-Chloro-3-methylbiphenyl-4-carboxylic acid is an organic compound belonging to the biphenyl family. It features a biphenyl core with a chlorine atom and a methyl group attached to the third carbon of one phenyl ring, and a carboxylic acid group attached to the fourth carbon of the other phenyl ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Biphenyl Synthesis: The synthesis of biphenyl derivatives often starts with the formation of biphenyl itself, which can be achieved through the Ullmann reaction, involving the coupling of two phenyl rings using copper as a catalyst.
Functionalization: The biphenyl core is then functionalized to introduce the desired substituents. For this compound, chlorination and methylation reactions are employed.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow processes and advanced purification techniques are often employed to meet industrial standards.
Types of Reactions:
Oxidation: The carboxylic acid group can be introduced through oxidation reactions, often using strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions are less common for this compound, but they can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Chlorination and methylation reactions are key steps in the synthesis, typically involving reagents like thionyl chloride (for chlorination) and methyl iodide (for methylation).
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Thionyl chloride (SOCl2) for chlorination, methyl iodide (CH3I) for methylation.
Major Products Formed:
Oxidation: this compound.
Reduction: Reduced derivatives, depending on the specific conditions and reagents used.
Substitution: Chlorinated and methylated biphenyl intermediates.
科学研究应用
3'-Chloro-3-methylbiphenyl-4-carboxylic acid finds applications in various fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biological studies to investigate the effects of structural modifications on biological activity.
Medicine: It may be used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) for various therapeutic applications.
Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.
作用机制
The mechanism by which 3'-chloro-3-methylbiphenyl-4-carboxylic acid exerts its effects depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would vary based on the specific biological system and the intended use of the compound.
相似化合物的比较
3'-Methylbiphenyl-4-carboxylic acid: Lacks the chlorine atom.
4'-Chlorobiphenyl-4-carboxylic acid: Chlorine atom on the opposite phenyl ring.
3'-Chlorobiphenyl-4-carboxylic acid: Chlorine atom on the same phenyl ring but without the methyl group.
Uniqueness: 3'-Chloro-3-methylbiphenyl-4-carboxylic acid is unique due to the presence of both a chlorine atom and a methyl group on the same phenyl ring, which can influence its chemical reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
4-(3-chlorophenyl)-2-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-7-11(5-6-13(9)14(16)17)10-3-2-4-12(15)8-10/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXSCZWVWYMMJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=CC=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4,5,5-Tetramethyl-2-[2-(3-nitro-benzyloxy)-phenyl]-[1,3,2]dioxaborolane](/img/structure/B8129945.png)






![(1R,4S)-2-azabicyclo[2.2.2]octane-3,5-dione](/img/structure/B8129988.png)


![Cyclopropanesulfonic acid [3-bromo-5-(pyrrolidine-1-carbonyl)-phenyl]-amide](/img/structure/B8130003.png)

